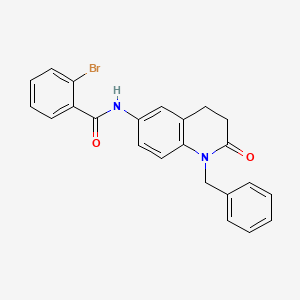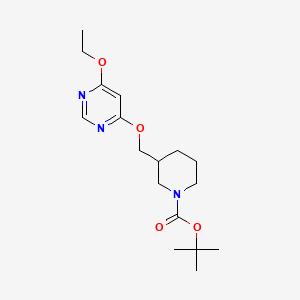![molecular formula C22H21N5O4 B2903208 methyl 4-(2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate CAS No. 1261021-84-4](/img/structure/B2903208.png)
methyl 4-(2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate is a complex organic compound characterized by its intriguing molecular architecture This compound belongs to the triazoloquinoxaline family, which is known for its diverse biological and pharmacological activities
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step process. The initial step may involve the preparation of 1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxaline, followed by an acetylation reaction to introduce the acetamido group. Subsequently, the benzoate moiety is introduced via esterification. The precise reaction conditions, including temperatures, solvents, and catalysts, can vary depending on the desired yield and purity. For example, the acetylation reaction might require anhydrous conditions and a strong acid catalyst such as sulfuric acid, whereas the esterification could be facilitated by an acid anhydride or a Fischer esterification setup.
Industrial Production Methods
In an industrial setting, the production of this compound would leverage optimized reaction conditions to maximize yield and minimize costs. Scale-up from laboratory to industrial scale would necessitate adjustments in terms of reactor design, solvent recovery systems, and purification processes. Techniques like continuous flow synthesis might be employed to enhance efficiency and consistency.
Types of Reactions
This compound can undergo a variety of chemical reactions:
Oxidation: : This compound can be oxidized to introduce new functional groups or modify existing ones, potentially altering its biological activity.
Reduction: : Reduction reactions can be used to modify the quinoxaline ring or other parts of the molecule, leading to different derivatives with distinct properties.
Substitution: : Various substitution reactions can be performed on the benzene ring or the quinoxaline ring to introduce different substituents and further diversify its chemical portfolio.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) might be used under controlled conditions to achieve selective oxidation.
Reduction: : Hydrogenation with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) could be employed for reduction processes.
Substitution: : Halogenation agents, nitration mixtures, and sulfonation reagents can facilitate substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield quinoxaline N-oxides, while reduction could produce more saturated derivatives. Substitution reactions could result in halogenated, nitrated, or sulfonated variants of the compound.
Mechanism of Action
Target of Action
The primary target of this compound is DNA . It acts as a DNA intercalator, inserting itself between the base pairs of the DNA helix . This interaction can disrupt the normal functioning of the DNA, making it a potential target for anticancer therapies .
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . This involves the compound inserting itself between the base pairs of the DNA helix, disrupting its normal structure and function . This disruption can inhibit the replication and transcription processes of the DNA, thereby inhibiting the growth and proliferation of cancer cells .
Biochemical Pathways
It is known that dna intercalation can disrupt a variety of cellular processes, including dna replication and transcription . This can lead to cell cycle arrest and apoptosis, or programmed cell death . The compound may also affect the expression of various genes, including those involved in cell survival and apoptosis .
Pharmacokinetics
In silico admet profiles suggest that it has potential as an anticancer agent
Result of Action
The compound’s interaction with DNA can result in a variety of molecular and cellular effects. These include inhibition of DNA replication and transcription, leading to cell cycle arrest and apoptosis . The compound has shown potent anticancer activity against several cancer cell lines, including HepG2, HCT116, and MCF-7 .
Scientific Research Applications
Methyl 4-(2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate has garnered attention in various scientific fields due to its multifaceted properties:
Chemistry: : Used as a starting material for the synthesis of other complex molecules, including potential drugs and agrochemicals.
Biology: : Its biological activities are being explored, particularly in the context of enzyme inhibition, receptor binding studies, and cellular assays.
Medicine: : Investigated for its potential as an anti-inflammatory, antiviral, or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: : Applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure and reactivity.
Comparison with Similar Compounds
Methyl 4-(2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate can be compared to other triazoloquinoxaline derivatives to highlight its uniqueness:
Methyl 4-(2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate: : Lacks the isopropyl group, leading to different steric and electronic properties.
Ethyl 4-(2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate: : Substitution of the methyl ester with an ethyl ester alters its hydrophobicity and possibly its biological activity.
Methyl 4-(2-(1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate: : Absence of the oxo group could impact its chemical reactivity and biological interactions.
Each of these similar compounds presents variations in their molecular structures, which can significantly impact their chemical and biological properties, showcasing the importance of specific functional groups in determining the overall behavior of the molecules.
Properties
IUPAC Name |
methyl 4-[[2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4/c1-13(2)19-24-25-20-21(29)26(16-6-4-5-7-17(16)27(19)20)12-18(28)23-15-10-8-14(9-11-15)22(30)31-3/h4-11,13H,12H2,1-3H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQZXDCGUFPSOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2903125.png)
![2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)-N-phenylacetamide](/img/structure/B2903127.png)

![8-Methyl-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B2903132.png)
![N-(furan-2-ylmethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2903135.png)
![1-(4-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2903136.png)


![5-ethyl-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2903141.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenoxybenzamide](/img/structure/B2903144.png)


![Methyl 2-[(chloroacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B2903148.png)
